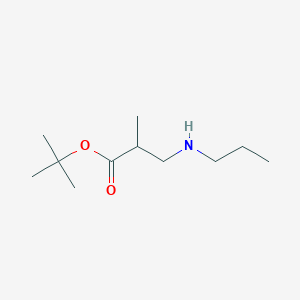

tert-Butyl 2-methyl-3-(propylamino)propanoate

Description

Properties

IUPAC Name |

tert-butyl 2-methyl-3-(propylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-6-7-12-8-9(2)10(13)14-11(3,4)5/h9,12H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXIOFIPJAZFTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-methyl-3-(propylamino)propanoate can be synthesized through a multi-step process involving the esterification of 2-methyl-3-(propylamino)propanoic acid with tert-butyl alcohol. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-3-(propylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-methyl-3-(propylamino)propanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-3-(propylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in metabolic pathways, and influence cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ester Group Influence

- tert-Butyl vs. Methyl Esters : tert-Butyl esters exhibit higher hydrolytic stability due to steric hindrance, making them preferable in prodrug design. Methyl esters, as in , are more reactive but may require harsher conditions for cleavage.

- Solubility : tert-Butyl derivatives are generally more lipophilic, which could limit aqueous solubility but improve membrane permeability .

Amino Substituent Effects

- Linear vs.

- Aromatic vs. Aliphatic Amines: The phenylethylamino group in introduces aromaticity, enabling interactions absent in aliphatic analogs. This could be critical in receptor-binding applications.

Research Implications

- Synthetic Applications : The tert-butyl group’s stability makes it suitable for intermediates requiring prolonged storage, whereas methyl esters are better for transient synthetic steps.

- Biological Relevance: Amino group variations influence pharmacokinetics; for example, branched chains may reduce metabolic clearance compared to linear analogs.

Biological Activity

Tert-Butyl 2-methyl-3-(propylamino)propanoate, a compound with the molecular formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The structure of this compound features a tert-butyl group attached to a propanoate backbone, which includes a propylamino substituent. This configuration contributes to its unique chemical properties, influencing its interaction with biological systems.

Structural Representation

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. While specific mechanisms are still under investigation, preliminary studies suggest that it may act as a substrate in enzymatic reactions or modulate receptor activity, influencing metabolic pathways and potentially exhibiting therapeutic effects.

Research Findings

- Enzyme Interaction Studies : Research indicates that this compound may influence enzyme-substrate interactions, which are crucial for metabolic processes. Its structure allows it to fit into active sites of certain enzymes, potentially altering their activity.

- Pharmacological Applications : The compound has been explored for its potential use in drug development, particularly in creating new therapeutic agents aimed at treating various conditions. Its structural analogs have shown varying degrees of biological activity, suggesting that modifications could enhance efficacy.

- Toxicological Profile : Preliminary assessments indicate that while the compound is generally considered safe at low concentrations, higher doses may exhibit irritant properties. Further toxicological studies are necessary to establish safe usage guidelines.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

Medicinal Chemistry

This compound is being studied for its potential applications in drug design and development. Its ability to modify enzyme activities could lead to the creation of novel therapeutics targeting metabolic disorders or infections.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its reactivity profiles make it suitable for various chemical transformations, including oxidation and substitution reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 2-methyl-3-(propylamino)propanoate in laboratory settings?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting tert-butyl acrylate derivatives with propylamine under controlled conditions. Key steps include:

- Dissolving reactants in anhydrous THF or dichloromethane.

- Using bases like NaH or triethylamine to deprotonate the amine and drive the reaction .

- Purification via silica gel chromatography to isolate the product as a colorless oil .

Q. How can researchers purify this compound effectively after synthesis?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate the product from unreacted starting materials using solvents like ethyl acetate and water.

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to resolve impurities. Monitor fractions via TLC .

- Distillation : For high-purity requirements, vacuum distillation may be employed if the compound is thermally stable .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of tert-butyl (δ ~1.4 ppm), propylamino (δ ~2.5–3.0 ppm), and ester carbonyl (δ ~170 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected for C₁₁H₂₃NO₂).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–220 nm .

Advanced Research Questions

Q. How do variations in reaction solvents and bases impact the yield of this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of propylamine, while non-polar solvents may reduce side reactions like ester hydrolysis.

- Base Selection : Strong bases (NaH) improve reaction rates but may degrade sensitive intermediates. Weak bases (triethylamine) are milder but require longer reaction times .

- Data Contradiction Note : Conflicting reports on optimal solvent/base combinations can arise from differences in reactant purity or moisture content. Systematic screening (DoE) is recommended to resolve discrepancies .

Q. What strategies can resolve contradictions in reported reaction kinetics for similar tert-butyl amino esters?

- Methodological Answer :

- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.

- Isotopic Labeling : Track substituent effects (e.g., tert-butyl vs. methyl groups) on reaction pathways using deuterated analogs .

- Computational Modeling : DFT calculations to predict steric and electronic influences of the tert-butyl group on transition states .

Q. What are the mechanistic considerations for the nucleophilic substitution reactions involved in synthesizing this compound?

- Methodological Answer :

- SN2 vs. SN1 Pathways : The bulky tert-butyl group favors SN1 mechanisms due to steric hindrance, but polar solvents and protic conditions may shift the pathway.

- Intermediate Trapping : Use quenching agents (e.g., D₂O) to detect carbocation intermediates in SN1 scenarios.

- Stereochemical Analysis : Chiral HPLC or optical rotation measurements to assess racemization risks if the product has a stereocenter .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.